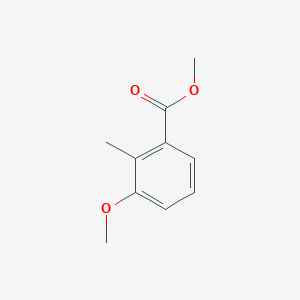

Methyl 3-methoxy-2-methylbenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-methoxy-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-8(10(11)13-3)5-4-6-9(7)12-2/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQORCPXLODREB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70501392 | |

| Record name | Methyl 3-methoxy-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42981-93-1 | |

| Record name | Methyl 3-methoxy-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-methoxy-2-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis and Transformative Reactions of Methyl 3 Methoxy 2 Methylbenzoate

Synthetic Methodologies for Methyl 3-methoxy-2-methylbenzoate

The synthesis of this compound can be achieved through several distinct chemical routes, ranging from direct esterification to multi-step sequences involving the functional group interconversion of related intermediates.

Esterification Pathways

The most direct and common method for preparing this compound is through the Fischer esterification of its corresponding carboxylic acid, 3-methoxy-2-methylbenzoic acid. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol (B129727). youtube.com The equilibrium of the reaction is typically driven towards the product (the ester) by using methanol as the solvent or by removing the water formed during the reaction. youtube.com Strong mineral acids, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), are frequently employed as catalysts. tcu.edu The process is generally carried out under reflux conditions to ensure the reaction proceeds to completion.

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon. youtube.comumkc.edu A molecule of methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the methyl ester. youtube.com

De Novo Synthesis from Simpler Precursors

The synthesis of the core aromatic structure can also be achieved from simpler, less functionalized precursors. One patented method describes the synthesis of the precursor, 2-methyl-3-methoxybenzoic acid, starting from 2,6-dichlorotoluene (B125461). google.com This multi-step process involves:

Methoxylation: Reacting 2,6-dichlorotoluene with sodium methoxide (B1231860) in the presence of a cuprous salt catalyst to yield 2-methyl-3-chloroanisole. google.com

Grignard Reaction and Carboxylation: The resulting 2-methyl-3-chloroanisole is converted into a Grignard reagent using magnesium. This organometallic intermediate is then carboxylated by reacting it with dry ice (solid carbon dioxide) to form the magnesium salt of the carboxylic acid. google.com

Acidification: Subsequent acidification with a strong acid yields the final product, 2-methyl-3-methoxybenzoic acid, which can then be esterified as described previously to give this compound. google.com

This pathway demonstrates the construction of the target molecule's scaffold from basic chemical building blocks.

Synthetic Routes via Related Methylbenzoate Intermediates

An alternative, though more circuitous, synthetic strategy involves the functionalization of a related methylbenzoate structure. While direct nitration of methyl 3-methylbenzoate (B1238549) is possible, a more established route to the precursor acid involves starting with 3-nitro-2-methylbenzoic acid. google.com This sequence highlights several key organic transformations:

Reduction of Nitro Group: The nitro group of 3-nitro-2-methylbenzoic acid is reduced to an amino group (-NH₂). This transformation is typically achieved through catalytic hydrogenation using catalysts like platinum on carbon (Pt/C) under hydrogen pressure or by using reducing agents like iron powder in acetic acid. mdpi.com This step yields 3-amino-2-methylbenzoic acid.

Diazotization: The resulting amino group is then converted into a diazonium salt (-N₂⁺) through treatment with a source of nitrous acid, such as nitrosyl sulfuric acid or sodium nitrite (B80452) in an acidic medium, at low temperatures (0–5°C).

Methoxylation: The diazonium group is a good leaving group and can be displaced by a methoxy (B1213986) group. Heating the diazonium salt solution, often in the presence of methanol, results in the formation of 3-methoxy-2-methylbenzoic acid.

Following this sequence, the final esterification step with methanol provides this compound. This pathway showcases a classic series of reactions for manipulating functional groups on an aromatic ring.

This is the most straightforward and widely utilized laboratory and industrial method for producing this compound. The synthesis begins with the precursor 3-methoxy-2-methylbenzoic acid, a stable, commercially available white to pale-colored powder. chemicalbook.comthermofisher.com The derivatization is a direct esterification reaction.

The process involves reacting 3-methoxy-2-methylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is typically refluxed for a set period to maximize the yield. After the reaction is complete, a work-up procedure is employed, which usually involves neutralizing the acid catalyst, extracting the ester into an organic solvent, washing to remove impurities, and finally, purifying the product, often through distillation or chromatography. tcu.edu

Table 1: Fischer Esterification of 3-Methoxy-2-methylbenzoic Acid

| Reagent/Condition | Role/Parameter | Typical Value/Compound | Source(s) |

|---|---|---|---|

| Starting Material | Carboxylic Acid | 3-Methoxy-2-methylbenzoic Acid | chemicalbook.com |

| Reagent | Alcohol | Methanol (often in excess) | tcu.edu |

| Catalyst | Strong Acid | Concentrated Sulfuric Acid (H₂SO₄) | tcu.edu |

| Temperature | Reaction Condition | Reflux |

Catalytic Approaches in the Synthesis of this compound

The choice of catalyst is crucial for the efficient synthesis of this compound, particularly in the key esterification step.

Homogeneous Catalysis: The traditional and most common catalytic approach is the use of strong, soluble mineral acids, which function as homogeneous catalysts. mdpi.com

Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is widely used due to its low cost and effectiveness in protonating the carboxylic acid, thereby activating it for nucleophilic attack by methanol. tcu.edu

Hydrochloric Acid (HCl): Gaseous or concentrated aqueous HCl can also be used as a catalyst for Fischer esterification.

While effective, these homogeneous catalysts present challenges in industrial settings, including the need for neutralization after the reaction, which produces significant amounts of waste, and potential for side reactions. mdpi.com

Heterogeneous Catalysis: To address the drawbacks of homogeneous catalysts, research has focused on developing solid acid catalysts. These are insoluble in the reaction medium, allowing for easy separation from the product mixture by simple filtration and potential for recycling. mdpi.com

Zirconium/Titanium Oxides: Solid acids based on metal oxides, such as zirconium and titanium, have been shown to be effective catalysts for the esterification of various benzoic acids with methanol. mdpi.com These catalysts are recoverable and can maintain high activity over multiple reaction cycles. mdpi.com

Sulfonated Resins: Ion-exchange resins like Amberlyst-15, which have sulfonic acid groups, can also serve as solid acid catalysts for esterification reactions.

Other Catalytic Systems: For specific applications or under milder conditions, other activating agents can be used.

DCC/DMAP System: In some esterification procedures, particularly for sensitive substrates, a combination of Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) is used. jocpr.com DCC acts as a dehydrating agent to activate the carboxylic acid, while DMAP serves as a highly effective acylation catalyst. jocpr.com

Table 2: Catalysts for the Synthesis of this compound via Esterification

| Catalyst Type | Example(s) | Phase | Advantages/Notes | Source(s) |

|---|---|---|---|---|

| Homogeneous Acid | H₂SO₄, HCl | Liquid | Low cost, high activity | tcu.edu |

| Heterogeneous Solid Acid | Zr/Ti Oxides, Amberlyst-15 | Solid | Recoverable, reusable, reduced waste | mdpi.com |

Table of Compounds

| Compound Name | Molecular Formula | Role in Article |

|---|---|---|

| This compound | C₁₀H₁₂O₃ | Main subject of the article |

| 3-Methoxy-2-methylbenzoic Acid | C₉H₁₀O₃ | Primary precursor for esterification |

| Methanol | CH₄O | Reagent for esterification |

| Sulfuric Acid | H₂SO₄ | Catalyst |

| Hydrochloric Acid | HCl | Catalyst |

| 2,6-Dichlorotoluene | C₇H₆Cl₂ | Starting material for de novo synthesis |

| Sodium Methoxide | CH₃NaO | Reagent |

| 2-Methyl-3-chloroanisole | C₈H₉ClO | Intermediate |

| Magnesium | Mg | Reagent for Grignard formation |

| Carbon Dioxide | CO₂ | Reagent for carboxylation |

| 3-Nitro-2-methylbenzoic Acid | C₈H₇NO₄ | Precursor in multi-step synthesis |

| Platinum on Carbon | Pt/C | Catalyst for reduction |

| 3-Amino-2-methylbenzoic Acid | C₈H₉NO₂ | Intermediate |

| Nitrosyl Sulfuric Acid | HNO₅S | Reagent for diazotization |

| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | Activating agent/catalyst |

Heterogeneous Catalysis for Esterification Reactions

Traditional esterification often employs homogeneous acid catalysts like sulfuric acid, which are effective but pose challenges related to equipment corrosion, catalyst recovery, and waste generation. evergreensinochem.commdpi.com To circumvent these issues, significant research has been directed towards heterogeneous catalysis, utilizing solid acid catalysts that are easily separable from the reaction mixture, reusable, and generally more environmentally benign. mdpi.com

Solid acids such as zeolites, heteropoly acids, and metal-organic frameworks (MOFs) have emerged as promising alternatives. evergreensinochem.com A notable example is the use of zirconium-based solid acids. Research has demonstrated that a catalyst composed of zirconium supported on titanium (specifically a Zr:Ti molar ratio of 1.2:1, denoted ZT10) is highly effective for the esterification of various benzoic acids with methanol. mdpi.com This system functions as a metallic Lewis acid and, importantly, does not require an auxiliary Brønsted acid co-catalyst. mdpi.com The ZT10 catalyst is recoverable and maintains its activity over multiple reaction cycles; for instance, when catalyzing the synthesis of p-methylbenzoic acid methyl ester, it afforded a yield of 84.1% in a second consecutive run. mdpi.com

Another class of heterogeneous catalysts explored for this purpose is alkaline earth layered benzoates. Materials such as barium, calcium, and strontium benzoates have been synthesized and tested as catalysts for the methyl esterification of benzoic acid. scielo.brresearchgate.net These layered carboxylates have shown moderate to good catalytic activity, with conversions reaching 65-70% under optimized conditions. scielo.brresearchgate.net Their layered structure and insolubility in the reaction medium facilitate their use as recyclable heterogeneous catalysts. scielo.br

Performance of Heterogeneous Catalysts in Methyl Esterification of Benzoic Acids

| Catalyst System | Substrate | Key Findings | Conversion/Yield | Source |

|---|---|---|---|---|

| Zirconium/Titanium Solid Acid (ZT10) | Benzoic acid with various substituents | Effective without auxiliary acids; reusable. | 84.1% yield on second use for p-methylbenzoic acid. | mdpi.com |

| Alkaline Earth Layered Benzoates (Ba, Ca, Sr) | Benzoic acid | Reusable heterogeneous catalysts. | 65-70% conversion under optimal conditions. | scielo.brresearchgate.net |

| Ion-Exchange Resin (Amberlyst-35) | 1-Methoxy-2-propanol (B31579) and Acetic Acid | High equilibrium yield achieved under optimized conditions. | 78% equilibrium yield. | nih.gov |

Exploration of Novel Catalyst Systems

The quest for more efficient and greener synthesis routes has led to the exploration of innovative catalyst systems. As mentioned, the titanium-supported zirconium catalyst (ZT10) represents a novel approach, acting as a pure Lewis acid catalyst for direct condensation without needing traditional proton sources. mdpi.com The proposed mechanism involves the ZT10 catalyst binding with the carboxylate, facilitating the dissociation of a hydrogen ion which then activates the carbonyl group for nucleophilic attack by methanol. mdpi.com

Ionic liquids present another frontier in catalysis for esterification. evergreensinochem.com These compounds can act as both a solvent and a co-catalyst, creating a homogeneous reaction environment that can enhance reaction rates. evergreensinochem.com A significant advantage of ionic liquids is their potential for recyclability, which aligns with the principles of green chemistry by reducing waste. evergreensinochem.com

For the synthesis of precursors to the target molecule, other novel systems have been developed. For example, the preparation of 2-methyl-3-chlorobenzoic acid, a potential starting material, can be achieved via oxidation of 3-chloro-o-xylene using a cobalt manganese bromine or cobalt bromine composite catalyst. google.com

Functional Group Interconversions and Derivatization Strategies

This compound and its structural isomers serve as valuable scaffolds for constructing more complex molecules through various functional group interconversions and derivatization reactions.

Synthesis of Halogenated this compound Derivatives

Direct halogenation of the this compound ring is not prominently detailed in available literature. However, halogenated derivatives are often synthesized by incorporating the halogen at an earlier stage. For instance, the synthesis of 2-methyl-3-methoxy benzoic acid can start from 2,6-dichlorotoluene, where one chlorine atom is substituted by a methoxy group, and the other is later converted to a carboxylic acid. google.com Another route involves the alkylation of a substituted phenol (B47542) with a halogenated alkane. In a synthetic route towards the drug Gefitinib, a related starting material, methyl 3-hydroxy-4-methoxybenzoate, is alkylated with 1-bromo-3-chloropropane, introducing a haloalkyl chain to the molecule. mdpi.com This demonstrates a strategy for incorporating halogenated functionalities onto the core benzoate (B1203000) structure.

Preparation of Complex Organic Building Blocks Incorporating the this compound Moiety

The benzoate scaffold is a cornerstone in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. google.comnih.gov A prime example is the synthesis of the anticancer agent Gefitinib, which can be initiated from methyl 3-hydroxy-4-methoxybenzoate, a compound structurally similar to the title molecule. mdpi.comnih.gov This multi-step process highlights the utility of the benzoate core in building elaborate molecular architectures.

The synthesis of Methoxyfenozide, an insecticide, relies on 2-methyl-3-methoxy benzoic acid as a key intermediate, underscoring the industrial importance of this structural class. google.com Furthermore, the precursor methyl 3-methylbenzoate can be nitrated to form methyl 3-methyl-2-nitrobenzoate. google.com This nitro-derivative is a valuable building block, as the nitro group can be subsequently reduced to an amine, opening pathways for a wide range of further chemical modifications. google.com

Example Synthetic Transformation: Gefitinib Synthesis from a Benzoate Precursor

| Step | Reaction | Intermediate/Product | Source |

|---|---|---|---|

| 1 | Alkylation with 1-bromo-3-chloropropane | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | mdpi.com |

| 2 | Nitration | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | mdpi.com |

| 3 | Reduction of nitro group | Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate | mdpi.com |

| 4 | Cyclization with formamidine (B1211174) acetate (B1210297) | Quinazolinone derivative | mdpi.com |

| 5 | Subsequent chlorination and aminations | Gefitinib | mdpi.com |

Process Optimization and Green Chemistry Considerations in Synthesis

Optimizing reaction conditions is crucial for maximizing product yield and selectivity while minimizing costs and environmental impact.

Reaction Condition Optimization for Enhanced Yield and Selectivity

For the conventional synthesis of this compound via esterification with sulfuric acid, optimization involves fine-tuning several parameters. Key variables include the catalyst concentration (typically 1–5% v/v), reaction temperature (ranging from 60–80°C), and reaction time (4–12 hours), with progress monitored by techniques like thin-layer chromatography (TLC).

In heterogeneous systems, similar optimization studies are performed. For the esterification of benzoic acid using alkaline earth benzoate catalysts, the best conversions were achieved at a temperature of 160°C with a catalyst loading of 10% by mass relative to the benzoic acid. scielo.brresearchgate.net For the esterification of 1-methoxy-2-propanol with acetic acid using Amberlyst-35 resin, the optimal conditions were found to be a reaction temperature of 353 K, an initial reactant molar ratio of 1:3 (alcohol to acid), and a catalyst loading of 10 wt%, which resulted in an equilibrium yield of 78%. nih.gov

In derivatization reactions, such as the nitration of methyl 3-methylbenzoate, process optimization is critical for controlling isomer selectivity. google.comresearchgate.net Using a mixture of nitric acid and acetic anhydride (B1165640) instead of sulfuric acid can improve the selectivity and yield of the desired 3-methyl-2-nitrobenzoate isomer. google.com Optimization studies for this reaction have examined the effects of the amounts of fuming nitric acid and acetic anhydride, as well as reaction time, to maximize the conversion and selectivity. researchgate.net

Optimized Reaction Conditions for Various Syntheses

| Reaction | Catalyst | Optimized Parameters | Result | Source |

|---|---|---|---|---|

| Esterification of 3-methoxy-2-methylbenzoic acid | Sulfuric Acid | Temp: 60-80°C; Time: 4-12 hrs; Catalyst: 1-5% | Improved yield | |

| Esterification of benzoic acid | Alkaline Earth Benzoates | Temp: 160°C; Catalyst: 10% wt; Molar Ratio: 6:1 to 14:1 | ~65-70% conversion | scielo.brresearchgate.net |

| Nitration of methyl 3-methylbenzoate | HNO₃/Acetic Anhydride | Optimized ratio of nitrating reagents and time | Improved selectivity and yield (up to 95%) | google.comresearchgate.net |

| Esterification of 1-methoxy-2-propanol | Amberlyst-35 | Temp: 353 K; Molar Ratio: 1:3; Catalyst: 10 wt% | 78% equilibrium yield | nih.gov |

Minimization of Waste Generation and Environmental Impact in Synthetic Processes

Traditional synthetic pathways for this compound and its immediate precursor, 2-methyl-3-methoxybenzoic acid, have often involved multi-step processes with significant drawbacks concerning waste. For instance, a common route starting from 2-methyl-3-nitrobenzoic acid requires steps of reduction, diazotization, and methoxylation. google.com Another method involves the use of 2,6-dichlorotoluene, which undergoes etherification, cyanation, and hydrolysis; this process utilizes highly toxic cyanides, generating hazardous waste and posing safety risks unsuitable for large-scale industrial production. google.compatsnap.com The use of strong, non-recoverable acids like sulfuric acid as catalysts in esterification or other steps also contributes to the generation of substantial acidic wastewater, which requires extensive treatment. google.commdpi.com

In response to these challenges, significant research has focused on developing more sustainable and economically viable synthetic methods. These modern approaches emphasize process optimization to reduce waste streams and improve safety and efficiency.

One improved strategy involves the synthesis of the intermediate 2-methyl-3-chlorobenzoic acid from 3-chloro-o-xylene. This method uses acetic acid as a solvent, which can be conveniently recovered and reused. The process is designed to produce minimal aqueous waste; the small amount of water generated during the oxidation reaction is removed by distillation and can be incinerated with waste solvent, effectively preventing wastewater discharge. google.com This approach also deliberately avoids the use of Grignard reagents, enhancing the safety profile of the synthesis. google.com

Another advancement is the use of alternative catalysts and reaction media. In the synthesis of a related compound, acetic anhydride was successfully substituted for sulfuric acid as a catalyst, a change that not only improved reaction selectivity and yield but also eliminated the production of large volumes of waste acid. google.com The use of recoverable solid acid catalysts, such as titanium zirconium solid acids, for the esterification of benzoic acids to their methyl esters represents another green alternative to traditional liquid acid catalysts like sulfuric or phosphoric acid. mdpi.com These solid catalysts can be easily separated from the reaction mixture and reused, drastically cutting down on wastewater production. mdpi.com

The principle of atom economy, which measures the efficiency of a reaction in converting reactant atoms into the desired product, is central to designing sustainable syntheses. primescholars.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful. primescholars.comnih.gov While substitution reactions are common in the synthesis of aromatic compounds, process design can still minimize waste. For example, a method for preparing 2-methyl-3-methoxybenzoic acid from 2,6-dichlorotoluene uses dimethylformamide as a solvent, which is easily recycled. This process features a succinct route and short reaction time, contributing to reduced costs and higher yields. google.com

The following tables provide a comparative overview of different synthetic strategies, highlighting key parameters related to waste minimization and process efficiency.

Table 1: Comparison of Catalysts in Esterification and Related Reactions

| Catalyst Type | Traditional Example | Green Alternative | Key Environmental Advantage of Alternative |

| Acid Catalyst | Sulfuric Acid google.commdpi.com | Acetic Anhydride google.com, Solid Acids (e.g., Zr/Ti) mdpi.com | Eliminates acidic wastewater; catalyst is recoverable and reusable. |

| Cyanation Reagent | Cyanide google.com | Grignard reaction with CO2 patsnap.com | Avoids the use of highly toxic and hazardous reagents. |

Table 2: Solvent Use and Waste Reduction in the Synthesis of 2-methyl-3-methoxybenzoic acid Precursors

| Starting Material | Solvent | Waste Reduction Strategy | Reported Yield | Reference |

| 3-chloro-o-xylene | Acetic Acid | Solvent is recovered and reused; wastewater generation is nearly eliminated. | 75% (for 2-methyl-3-methoxybenzoic acid step) | google.com |

| 2,6-dichlorotoluene | Dimethylformamide (DMF) | DMF is recovered via distillation for reuse. | >88% (for 2-methyl-3-methoxybenzoic acid step) | google.compatsnap.com |

| Methyl 3-methylbenzoate | Acetic Anhydride | Replaces sulfuric acid, avoiding waste acid generation. | 95.38% (crude product) | google.com |

These advancements demonstrate a clear trend towards more environmentally responsible manufacturing processes in the chemical industry, driven by both regulatory pressures and the economic benefits of increased efficiency and reduced waste handling costs.

Spectroscopic Characterization and Advanced Structural Analysis of Methyl 3 Methoxy 2 Methylbenzoate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of Methyl 3-methoxy-2-methylbenzoate provides distinct signals corresponding to each unique proton environment in the molecule. The aromatic region of the spectrum is expected to show complex splitting patterns due to the coupling between the three adjacent aromatic protons. The proton at position 6, being ortho to the carbonyl group, would likely appear as the most downfield of the aromatic signals. The protons at positions 4 and 5 would also exhibit characteristic splitting.

The methyl ester and methoxy (B1213986) groups are anticipated to appear as sharp singlets in the upfield region of the spectrum. The chemical shift of the methyl group attached directly to the aromatic ring will also present as a singlet. Based on established correlation tables and data from similar compounds, the expected chemical shifts are as follows: the methoxy protons around 3.8–3.9 ppm, the methyl ester protons around 3.7–3.8 ppm, and the aromatic protons in the range of 6.5–7.5 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H (C4, C5, C6) | 6.5 - 7.5 | Multiplet |

| Methoxy (-OCH₃) | 3.8 - 3.9 | Singlet |

| Ester (-COOCH₃) | 3.7 - 3.8 | Singlet |

| Aromatic-CH₃ | ~2.3 | Singlet |

Note: Predicted values are based on empirical data for similar structures and may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing in the range of 165-175 ppm.

The aromatic region will show six distinct signals for the benzene (B151609) ring carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the methoxy group (C3) and the carbon bearing the ester group (C1) will be significantly affected. The carbons of the methyl ester, methoxy, and aromatic methyl groups will appear in the more upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 167 - 170 |

| Aromatic C-O | 155 - 160 |

| Aromatic C-COOCH₃ | 130 - 135 |

| Aromatic C-CH₃ | 135 - 140 |

| Aromatic C-H | 110 - 130 |

| Methoxy (-OCH₃) | 55 - 60 |

| Ester (-COOCH₃) | 50 - 55 |

| Aromatic-CH₃ | 15 - 20 |

Note: Predicted values are based on empirical data for similar structures and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity and Stereochemical Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the adjacent aromatic protons, helping to delineate the substitution pattern on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. This would definitively link the proton signals of the methoxy, methyl ester, and aromatic methyl groups to their corresponding carbon signals. It would also connect each aromatic proton to its respective carbon atom in the ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons (those with no attached protons), such as the carbonyl carbon and the aromatic carbons at positions 1, 2, and 3. For example, correlations would be expected between the methyl ester protons and the carbonyl carbon, and between the aromatic methyl protons and the aromatic carbons at C1, C2, and C3.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a "fingerprint" of a molecule by probing its vibrational modes. These techniques are highly sensitive to the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups. The most prominent peak is expected to be the strong absorption from the carbonyl (C=O) stretch of the ester group, typically found around 1700 cm⁻¹.

The spectrum would also display C-H stretching vibrations for the aromatic ring and the methyl groups. The aromatic C-H stretches usually appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups are found just below 3000 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages will result in strong bands in the fingerprint region, between 1300 and 1000 cm⁻¹. Specifically, the aryl-O-CH₃ ether stretch is anticipated around 1250 cm⁻¹. Aromatic C=C stretching vibrations will give rise to several peaks in the 1600-1450 cm⁻¹ region.

Table 3: Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| C=O Stretch (Ester) | ~1700 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-O Stretch (Ether & Ester) | 1300 - 1000 | Strong |

| C-H Bending (Aromatic) | 900 - 675 | Medium-Strong |

Note: Predicted values are based on empirical data for similar structures.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound, the aromatic ring vibrations, especially the symmetric "ring breathing" mode, would be expected to produce a strong Raman signal. The C=C stretching vibrations of the aromatic ring would also be prominent.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information about a compound by analyzing its fragmentation pattern upon ionization. The molecular formula for this compound is C₁₀H₁₂O₃, corresponding to a molecular weight of approximately 180.20 g/mol . sigmaaldrich.comsigmaaldrich.com

When subjected to ionization, typically through electron impact (EI), the molecule loses an electron to form a molecular ion (M⁺). chemguide.co.uk This molecular ion is energetically unstable and can break apart into smaller, charged fragments. The pattern of these fragments provides a veritable fingerprint of the molecule's structure. For this compound, key fragmentation pathways would involve the cleavage of the ester and methoxy functional groups. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). libretexts.org The presence of the aromatic ring and other substituents leads to a unique fragmentation pattern that allows for its identification.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of its elemental formula. For this compound, the monoisotopic mass is 180.07864 Da. uni.lu This value is calculated using the masses of the most abundant isotopes of each element (e.g., ¹²C, ¹H, ¹⁶O).

By comparing the experimentally measured exact mass to the theoretical mass, the elemental composition C₁₀H₁₂O₃ can be confirmed, distinguishing it from other potential compounds with the same nominal mass. HRMS can also be used to identify the elemental composition of fragment ions, further aiding in structural elucidation. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for various adducts. uni.lu

Table 1: Predicted HRMS Data for this compound Adducts This interactive table provides predicted mass-to-charge ratios (m/z) and collision cross-section (CCS) values for various ionic adducts of this compound, as calculated using advanced computational models.

| Adduct | Predicted m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 181.08592 | 135.4 |

| [M+Na]⁺ | 203.06786 | 144.4 |

| [M-H]⁻ | 179.07136 | 139.8 |

| [M]⁺ | 180.07809 | 139.5 |

Data sourced from PubChemLite. uni.lu

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to confirm the structure of a compound by analyzing the fragmentation of a specific, pre-selected ion. nih.govnih.gov In an MS/MS experiment, the molecular ion of this compound (m/z ≈ 181 for the [M+H]⁺ adduct) would be isolated in the mass spectrometer. This selected ion is then subjected to collision-induced dissociation (CID), causing it to break apart into product ions. The resulting spectrum of these product ions provides detailed information about the molecule's connectivity.

Expected fragmentation pathways for the [M+H]⁺ ion of this compound would include:

Loss of methanol (B129727) (CH₃OH): A common fragmentation for methyl esters, resulting in an acylium ion. (m/z 181 → m/z 149).

Loss of the methoxy group radical (•OCH₃): Leading to a fragment at m/z 150, followed by loss of CO to give a fragment at m/z 122.

Loss of the ester methyl group radical (•CH₃): Resulting in a fragment at m/z 166.

By analyzing these specific losses, the presence and positions of the methoxy and methyl ester groups can be confirmed, providing a high degree of confidence in the structural assignment.

X-ray Crystallography for Crystalline State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides information on bond lengths, bond angles, and intermolecular interactions. This compound is noted to be a solid, making it a candidate for such analysis. sigmaaldrich.com

For single-crystal X-ray diffraction, a high-quality, single crystal of the compound is required. While specific published crystallographic data for this compound is not available in the searched databases, analysis of its derivatives and precursors, such as 3-Methoxy-2-methylbenzoic acid, provides insight into the type of data that would be obtained. chemicalbook.comthermofisher.com

A typical single-crystal X-ray diffraction study would reveal:

The crystal system and space group: For example, related molecules have been found to crystallize in systems such as triclinic or monoclinic. mdpi.commdpi.com

Unit cell dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic coordinates: The precise x, y, and z coordinates for every atom in the asymmetric unit, allowing for the generation of a 3D model of the molecule.

Intermolecular interactions: Details of hydrogen bonding, π-stacking, or other non-covalent interactions that dictate how the molecules pack together in the crystal lattice.

This information is crucial for understanding the solid-state properties of the material.

Powder X-ray Diffraction (PXRD) is a technique used to analyze a polycrystalline (powder) sample. It is particularly valuable for assessing the bulk purity of a crystalline sample and for identifying different crystalline forms, known as polymorphs. google.com Polymorphs of a compound have the same chemical composition but different crystal structures, which can lead to different physical properties such as melting point and solubility. mdpi.com

A PXRD experiment generates a diffractogram, which is a plot of X-ray intensity versus the diffraction angle (2θ). Each crystalline phase produces a unique diffraction pattern, characterized by a series of peaks at specific 2θ angles. For example, a study on polymorphs of azoxystrobin, another complex organic molecule, showed that "Form A" had characteristic peaks at 6.25, 13.8, and 19.05 degrees 2θ, while "Form B" had distinct peaks at 7.5, 11.75, and 13.20 degrees 2θ. google.com

If different polymorphs of this compound existed, PXRD would be the primary tool for their identification and for ensuring the phase purity of a synthesized batch.

Computational Chemistry and Theoretical Studies on Methyl 3 Methoxy 2 Methylbenzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic distribution and associated molecular properties.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is extensively used for geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined, and for calculating the total electronic energy.

For Methyl 3-methoxy-2-methylbenzoate, a DFT calculation, likely using a functional such as B3LYP with a basis set like 6-31G(d), would be the standard approach to find its equilibrium geometry. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the structure that corresponds to a minimum on the potential energy surface. The resulting optimized geometry would provide precise data on the spatial arrangement of the methyl, methoxy (B1213986), and methyl ester groups on the benzene (B151609) ring. The calculations would also yield the molecule's total energy, dipole moment, and the distribution of electronic charge.

Ab Initio Methods for High-Accuracy Electronic Structure Analysis

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) offer higher accuracy for electronic structure and energy calculations. These high-level calculations serve to benchmark results from more approximate methods like DFT and are essential for obtaining highly reliable energetic data, particularly for systems where electron correlation is significant. For this compound, such calculations would provide a very accurate picture of its electronic energy and properties, serving as a "gold standard" theoretical reference.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can be directly compared with experimental data to confirm molecular structures.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach. For this compound, these calculations would predict the specific resonance frequencies for each unique proton and carbon atom, aiding in the assignment of experimental spectra. Predicted values based on empirical data for similar structures suggest the following approximate shifts:

| Group | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | - | 165 - 175 |

| Aromatic-H | 6.5 - 7.5 | - |

| Methoxy (-OCH₃) | 3.8 - 3.9 | ~55-60 |

| Ester (-COOCH₃) | 3.7 - 3.8 | ~52 |

| Aromatic-CH₃ | ~2.3 | ~15-20 |

Vibrational Frequencies: The calculation of vibrational frequencies through methods like DFT can simulate a molecule's infrared (IR) and Raman spectra. This involves computing the second derivatives of the energy with respect to atomic displacements. For this compound, these calculations would identify the characteristic vibrational modes, such as the strong carbonyl (C=O) stretch of the ester group (expected around 1720 cm⁻¹), C-O stretches for the ether and ester, C-H stretches of the methyl and aromatic groups, and various benzene ring vibrations.

Thermochemical Property Prediction and Analysis

Computational methods are invaluable for determining the thermochemical properties of molecules, which are essential for understanding their stability and reactivity.

Gas-Phase Enthalpies of Formation and Reaction Enthalpies

The gas-phase standard enthalpy of formation (ΔfH°(g)) is a key thermodynamic quantity. High-accuracy composite methods, such as the Gaussian-n (Gn) theories (e.g., G3, G4) and Weizmann-n (Wn) theories, are designed to calculate this property with near-chemical accuracy (typically within 1-2 kcal/mol of experimental values). These methods involve a series of calculations at different levels of theory and basis sets, which are then combined to extrapolate to a high-accuracy result. For this compound, applying a method like G4 would provide a reliable prediction of its gas-phase enthalpy of formation, even in the absence of experimental data.

Conformational Analysis and Stability of Isomers

The presence of rotatable bonds—specifically the C-O bonds of the methoxy and methyl ester groups—means that this compound can exist in multiple conformations. The steric hindrance between the adjacent methyl, methoxy, and ester substituents is a critical factor governing the preferred spatial arrangement.

A computational conformational analysis would involve scanning the potential energy surface by systematically rotating the dihedral angles associated with these groups. This would reveal the lowest-energy conformers and the energy barriers to rotation between them. Such studies would likely show that the planar conformations, where the methoxy and ester groups are coplanar with the benzene ring, are destabilized due to steric clash with the ortho-methyl group. The molecule would be expected to adopt a non-planar ground state conformation where these groups are rotated out of the plane of the aromatic ring to minimize steric repulsion. The relative energies of different stable conformers would determine their population distribution at a given temperature.

Intermolecular Interaction Studies

Intermolecular interactions are fundamental in determining the physicochemical properties and biological activity of a molecule. For this compound, these non-covalent forces dictate its behavior in various environments, from crystal packing to interactions within a biological target. Computational methods provide a powerful lens through which to analyze these forces at an atomic level.

While this compound does not possess a hydrogen bond donor, its oxygen atoms act as potential hydrogen bond acceptors. The carbonyl oxygen of the ester group and the ether oxygen of the methoxy group can form hydrogen bonds with donor molecules, such as water or amino acid residues in a protein's active site. Theoretical studies on similar methyl benzoate (B1203000) derivatives confirm that hydrogen bonding plays a significant role in their binding phenomena. nih.gov

Van der Waals forces, which are ubiquitous, are critical to the molecule's interactions. wikipedia.orgpharmafeatures.combritannica.com These can be categorized into:

London Dispersion Forces: Arising from temporary fluctuations in electron density, these forces are present across the entire molecule and are the primary contributor to non-polar interactions. The aromatic ring and methyl groups contribute significantly to these interactions. libretexts.org

Dipole-Dipole Interactions: The ester and methoxy groups introduce permanent dipoles into the molecule, leading to electrostatic interactions with other polar molecules.

Computational models can calculate the energy contributions of these interactions, providing insight into the stability of molecular complexes. The interplay between hydrogen bonding and van der Waals forces is crucial for molecular recognition. diva-portal.org

Table 1: Potential Intermolecular Interactions of this compound This table illustrates the potential interaction sites based on the molecule's structure. Specific interaction energies would require dedicated quantum mechanical calculations.

| Interaction Type | Potential Site on Molecule | Interacting Partner Example |

| Hydrogen Bond Acceptor | Carbonyl Oxygen (C=O) of the ester group | Water (H₂O), Serine (-OH) |

| Hydrogen Bond Acceptor | Ether Oxygen (-O-) of the methoxy group | Water (H₂O), Tyrosine (-OH) |

| Dipole-Dipole Interaction | Ester group (C(=O)O), Methoxy group (-OCH₃) | Other polar molecules |

| London Dispersion Forces | Benzene ring, Methyl groups (-CH₃) | All atoms and molecules |

| Hydrophobic Interaction | Benzene ring, Methyl groups (-CH₃) | Non-polar residues (e.g., Leucine, Valine) |

The aromatic ring of this compound is a key feature enabling π-π stacking interactions, which are crucial for the stability of protein-ligand complexes and crystal structures. semanticscholar.org The nature of these interactions is not solely based on aromaticity but is heavily influenced by electrostatics. acs.org Substituents on the aromatic ring modulate its quadrupole moment and can significantly affect the strength and preferred geometry of stacking.

Table 2: Common Geometries of π-π Stacking Interactions Interaction energies are typical values for substituted benzene systems and serve as an illustration.

| Stacking Geometry | Description | Typical Interaction Energy (kcal/mol) |

| Parallel-Displaced | Aromatic rings are stacked face-to-face but offset from a perfect eclipse. | -2.0 to -5.0 |

| T-shaped (Edge-to-Face) | The edge of one aromatic ring (positive potential) points towards the face of another (negative potential). | -1.5 to -3.0 |

| Sandwich (Face-to-Face) | Rings are eclipsed; generally unfavorable due to electrostatic repulsion unless substituted with complementary electronics. | +1.0 to -1.5 |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques extend the study of static interactions to dynamic systems, providing a more realistic picture of a molecule's behavior over time and its potential interactions with biological macromolecules.

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, offering powerful insights into conformational preferences. For this compound, key conformational flexibility exists around the rotatable bonds connecting the methoxy and methyl ester groups to the aromatic ring.

Conformational analysis of related molecules like anisole suggests that the methoxy group may prefer a planar orientation with the benzene ring, though this can be influenced by adjacent substituents. acs.org In this case, the ortho-methyl group introduces significant steric hindrance, which would likely force the methoxy and methyl ester groups out of the plane of the ring to find the lowest energy conformation. MD simulations can sample these rotational energy landscapes to identify the most stable conformers and the energy barriers between them, which is crucial for understanding how the molecule presents itself to a binding partner. nih.gov

| Dihedral Angle | Atoms Defining the Angle | Description of Rotation | Predicted Stable Angle(s) (degrees) |

| τ₁ (Ester) | C3-C2-C(carbonyl)-O(ester) | Rotation of the methyl ester group relative to the ring | ~ ±90 (non-planar due to steric clash with methyl group) |

| τ₂ (Methoxy) | C2-C3-O(methoxy)-C(methoxy) | Rotation of the methoxy group relative to the ring | ~ ±90 (non-planar due to steric clash with methyl group) |

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.govbrylinski.org This method is instrumental in structure-based drug design. For this compound, docking studies could elucidate its potential binding mode within a given protein active site.

A typical docking simulation would involve:

Preparation: Generating a 3D structure of the ligand and preparing the protein structure (e.g., from the Protein Data Bank).

Docking: Placing the flexible ligand into the defined binding site and sampling numerous poses and conformations.

Scoring: Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose, ranking them to identify the most likely binding mode.

The interactions predicted would likely involve hydrogen bonds to the ester and methoxy oxygens, hydrophobic interactions with the methyl groups and benzene ring, and potential π-π stacking with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp). nih.govnih.govresearchgate.netnih.gov

Table 4: Hypothetical Docking Results for this compound This data is illustrative for a hypothetical kinase target, demonstrating typical outputs of a docking study.

| Parameter | Value / Description |

| Target Protein | Hypothetical Serine/Threonine Kinase |

| Binding Affinity (ΔG) | -7.5 kcal/mol |

| Key Interacting Residues | Hydrogen Bond: Gln121 (with C=O of ester)Hydrophobic: Val45, Leu130π-π Stacking: Phe118 |

| Predicted Pose | The benzene ring is positioned in a hydrophobic pocket, with the ester group oriented towards the polar Gln121 residue. |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structures of a series of compounds with their biological activities to create a predictive mathematical model. wikipedia.orgnih.gov If a series of analogs of this compound were synthesized and tested for a specific biological activity, a QSAR model could be developed to guide the design of more potent compounds.

The process involves calculating molecular descriptors for each compound and using statistical methods to build the model. Key descriptors for this series would likely include:

Electronic Descriptors: Hammett constants (σ) to quantify the electron-donating/withdrawing effects of substituents.

Hydrophobic Descriptors: The partition coefficient (logP) to describe the molecule's lipophilicity.

Steric Descriptors: Parameters like molar refractivity (MR) or Taft steric parameters to account for the size and shape of substituents.

Topological Descriptors: Indices that describe molecular connectivity and branching.

A resulting QSAR equation might take a form like: Activity = k1(logP) - k2(σ) + k3*(MR) + C, allowing researchers to predict the activity of new, unsynthesized analogs. nih.gov

Table 5: Illustrative Data for a Hypothetical QSAR Model of Methyl Benzoate Analogs This table shows a sample dataset that would be used to construct a QSAR model. Activity data (pIC₅₀) is hypothetical.

| Compound | R₁ (position 2) | R₂ (position 3) | logP | σ (meta) | pIC₅₀ (Hypothetical) |

| This compound | -CH₃ | -OCH₃ | 2.31 | 0.12 | 6.5 |

| Methyl 3-methoxy-2-chlorobenzoate | -Cl | -OCH₃ | 2.55 | 0.12 | 6.8 |

| Methyl 3-nitro-2-methylbenzoate | -CH₃ | -NO₂ | 2.10 | 0.71 | 7.2 |

| Methyl 3-amino-2-methylbenzoate | -CH₃ | -NH₂ | 1.54 | -0.16 | 5.9 |

Investigations into the Biological and Biochemical Activities of Methyl 3 Methoxy 2 Methylbenzoate

Antimicrobial Efficacy Assessment

The evaluation of a compound's ability to inhibit or kill microorganisms is a critical step in the development of new therapeutic or preservative agents. For Methyl 3-methoxy-2-methylbenzoate, there is a lack of specific data from dedicated antimicrobial studies.

Antifungal Activity

Similar to its antibacterial profile, there is no available research focused on the antifungal properties of this compound. While other phenolic compounds and benzoate (B1203000) derivatives have been examined for activity against various fungal species, the specific efficacy of this compound remains uninvestigated in the public domain. vdoc.pub

Mechanisms of Antimicrobial Action

Without direct studies on its antimicrobial activity, the mechanism of action for this compound can only be hypothesized based on its chemical structure. It is plausible that the compound could exert effects through interactions with molecular targets like enzymes or receptors. The ester functional group could potentially undergo hydrolysis, releasing the corresponding acid and alcohol, which might then interfere with microbial biological pathways. However, without experimental evidence, this remains speculative.

Insecticidal and Pest Control Research

The use of benzoate derivatives in agriculture as pesticides is an area of active research. This compound is noted in patent literature as a useful intermediate in the production of agrochemicals, including insecticides. google.compatexia.com

Contact Toxicity Evaluations

No detailed contact toxicity evaluations for this compound against specific insect species are available in published literature. A Chinese patent for a co-production process mentions that the resulting product has an "obvious insecticidal effect" on the larvae of Lepidoptera (moths and butterflies), which suggests potential activity. google.com However, the patent does not provide specific data from controlled contact toxicity bioassays.

Impact on Specific Insect Targets (e.g., Formicidae)

The insecticidal properties of various methyl benzoate analogs have been a subject of study, with particular attention given to their efficacy against the red imported fire ant, Solenopsis invicta, a member of the Formicidae family. Research has demonstrated that this compound is among the most potent fumigants against workers of this species. nih.gov

In a comparative study of 15 different benzoates, their contact and fumigation toxicities were assessed to establish structure-activity relationships. While compounds like benzylbenzoate and n-hexylbenzoate were the most effective contact toxins, this compound distinguished itself as a powerful fumigant. nih.gov It, along with methyl-3-methylbenzoate and methylbenzoate, was identified as one of the top three most potent fumigants against S. invicta workers. nih.gov

The study determined that the presence of a methyl or methoxyl group at the meta position on the benzoate did not significantly alter the fumigation toxicity. nih.gov However, the placement of these or other groups at the ortho position was found to significantly decrease fumigant toxicity. nih.gov Conversely, a methoxyl group at the meta position was found to significantly enhance contact toxicity. nih.gov Despite this, in another study focusing on the common bed bug, this compound was found to be the least effective fumigant, resulting in no mortality over a 24-hour period, highlighting its species-specific activity. oup.com

The high potency of this compound as a fumigant for fire ants, combined with the fact that it is not classified as a hazardous substance, suggests its potential for use in fire ant management strategies. nih.gov

Fumigation Toxicity of Benzoate Analogs against Solenopsis invicta

| Compound | Mean LC50 (µg/ml) |

|---|---|

| This compound | 0.61 |

| Methyl 3-methylbenzoate (B1238549) | 0.62 |

| Methylbenzoate | 0.75 |

Data sourced from a 2019 study on the insecticidal activity of methyl benzoate analogs. nih.gov

Biochemical Interactions with Biological Macromolecules

The interaction of small molecules with biological macromolecules is a cornerstone of pharmacology and toxicology. Investigations into how this compound and its analogs interact with proteins and enzymes provide insight into their potential biological effects.

Protein Binding Studies (e.g., Serum Albumin Interactions)

While direct protein binding studies on this compound are not extensively documented, research on structurally similar methyl benzoate derivatives provides a valuable model for its potential interactions. A study on methyl o-methoxy p-methylaminobenzoate and methyl o-hydroxy p-methylaminobenzoate with bovine serum albumin (BSA), a major transport protein in the bloodstream, revealed significant binding. nih.govnih.gov

These studies, using spectroscopic techniques, demonstrated that the methyl benzoate derivatives form stable, 1:1 stoichiometric complexes with BSA. nih.govnih.gov The binding constants were on the order of 10⁴ M⁻¹, indicating a strong affinity. nih.govnih.gov The interaction was found to occur primarily through a static quenching mechanism, and thermodynamic analysis suggested that hydrogen bonding played a predominant role in the binding phenomenon. nih.govnih.gov These findings suggest that other methoxy-substituted methyl benzoates, such as this compound, could potentially exhibit similar binding behavior with serum albumins, which would be crucial for their transport and distribution within a biological system.

Enzyme Modulation or Inhibition Studies

The potential for this compound to modulate or inhibit enzyme activity is an area of interest, though specific studies are limited. The presence of methoxy (B1213986) and ester functional groups suggests that the compound could bind to enzymes such as hydrolases or kinases. While direct experimental evidence for this compound is scarce, studies on other benzoic acid derivatives have shown inhibitory activity against various enzymes. For instance, certain substituted benzoic acid derivatives have been investigated as inhibitors of the enzyme trans-sialidase from Trypanosoma cruzi, the parasite that causes Chagas disease. mdpi.com Although these are structurally distinct, they indicate the potential of the benzoic acid scaffold to serve as a basis for enzyme inhibitors. mdpi.com Further research, potentially using kinase inhibition assays and molecular docking, would be necessary to determine the specific enzyme targets and inhibitory profile of this compound.

Broader Biological Activity Screening

Beyond its insecticidal effects, the core structure of this compound suggests potential for other biological activities, including anti-inflammatory and anticancer effects. Research in these areas has primarily focused on its parent acid or other closely related analogs.

Exploration of Anti-inflammatory Potentials

The anti-inflammatory potential of compounds related to this compound has been noted. Studies on other natural salicylate (B1505791) derivatives, such as methyl salicylate glycosides, have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), nitric oxide (NO), and reactive oxygen species (ROS) in macrophage cells. nih.gov While these compounds are not direct analogs, the findings highlight the potential of the broader class of methylated and methoxylated benzoates to interfere with inflammatory pathways. Direct investigation into the anti-inflammatory capacity of this compound itself is required to confirm this potential.

Investigation of Anticancer Activities

The anticancer potential of methoxy-substituted aromatic compounds is an active area of research. The methoxy group is known to be a feature in many natural products that exhibit cytotoxic activity against various cancer cell lines. mdpi.com Methoxyflavones, for example, are known to target protein markers and activate signaling pathways that lead to cancer cell death. mdpi.com

While studies specifically on this compound are not available, research on related structures is informative. Derivatives of natural bromophenols containing methoxy groups have shown significant antioxidant and anticancer potential. mdpi.com For example, certain synthesized derivatives inhibited the viability and induced apoptosis in leukemia K562 cells. mdpi.com The general premise is that the methoxy groups can enhance lipophilicity, which facilitates the transport of compounds to target proteins within cancer cells. mdpi.com However, the number and position of these groups are critical in determining the cytotoxic effect. mdpi.com Further screening of this compound is necessary to ascertain if it possesses any direct anticancer activity.

Evaluation as a Component in Agonist Structures for Receptor Interactions

The chemical scaffold of this compound, and more broadly, substituted benzoates, represents a versatile starting point in the design of biologically active molecules, including ligands for G-protein coupled receptors (GPCRs). While direct studies evaluating this compound itself as a primary component in agonist structures are not extensively documented in publicly available research, the exploration of structurally related compounds, particularly those containing the 3-methoxybenzoyl moiety, provides significant insights into how this chemical framework can be integrated into molecules that interact with receptors.

Research into the development of receptor ligands often involves the synthesis and evaluation of a series of analogs to establish a structure-activity relationship (SAR). This process helps in understanding how different functional groups and their positions on the chemical scaffold influence the binding affinity and functional activity (i.e., agonist, antagonist, or inverse agonist) at a specific receptor.

A notable example of the utility of the 3-methoxybenzoyl scaffold is in the development of ligands for the 5-hydroxytryptamine (serotonin) 2A (5-HT2A) receptor. A study by Xiong et al. (2010) detailed the discovery and SAR of a series of potent and selective 5-HT2A receptor inverse agonists, with the lead compound, APD791, incorporating a 3-methoxybenzamide (B147233) structure. nih.gov Although these compounds are inverse agonists, the research methodology and findings are highly relevant for understanding how the 3-methoxybenzoyl core can be utilized in designing receptor modulators, including potential agonists.

The researchers initiated their medicinal chemistry program with known compounds that had affinity for the 5-HT2A receptor but showed poor activity in functional assays. nih.gov Through systematic modifications, they optimized the structure for improved potency, selectivity, and pharmacokinetic properties. The 3-methoxy group on the benzamide (B126) ring was a key feature of the optimized compounds.

The following interactive data table summarizes the SAR of a selection of the 3-methoxybenzamide derivatives from the study by Xiong et al. (2010), highlighting the impact of structural modifications on their binding affinity (Ki) and functional activity (IC50) at the 5-HT2A receptor.

The data illustrates that modifications to the phenyl ring of the benzamide, even with small substituents like fluorine, chlorine, or a methyl group, can influence the binding affinity and functional potency of the compounds. This underscores the sensitivity of the receptor's binding pocket to the electronic and steric properties of the ligand. While this study focused on inverse agonists, the principles of SAR are fundamental to the design of agonists as well. By altering the nature and position of substituents on the 3-methoxybenzoyl scaffold, it is conceivable that the functional activity could be shifted towards agonism.

Furthermore, research on other methoxy-substituted benzamide derivatives has demonstrated their potential as inhibitors of the Hedgehog signaling pathway by targeting the Smoothened (Smo) receptor. nih.gov In one study, 2-methoxybenzamide (B150088) derivatives were synthesized and evaluated, with some compounds showing potent inhibitory activity. nih.gov This again highlights the versatility of the methoxy-substituted benzoyl scaffold in the design of molecules that interact with important biological targets.

The development of agonists often relies on identifying a chemical scaffold that can be systematically modified to optimize interactions with the target receptor. The this compound structure provides a number of points for chemical modification, including the ester group, the methoxy group, and the methyl group on the benzene (B151609) ring. For instance, the ester could be converted to an amide, as seen in the 5-HT2A inverse agonist study, or other functional groups to explore different interactions within the receptor binding site. The methoxy and methyl groups can be altered or replaced with other substituents to fine-tune the electronic and steric properties of the molecule, which can be critical for achieving agonist activity.

While direct evidence of this compound as a core component of a developed agonist is sparse in the reviewed literature, the extensive use of the structurally similar 3-methoxybenzoyl moiety in the successful design of high-affinity receptor ligands strongly supports its potential for such applications. The established SAR from related series of compounds provides a valuable roadmap for the rational design of novel agonists based on this versatile chemical scaffold.

Structure Activity Relationship Sar Studies of Methyl 3 Methoxy 2 Methylbenzoate Analogs

Impact of Substituent Position on Biological Activity

The arrangement of the methoxy (B1213986) and methyl groups on the benzene (B151609) ring of methyl 3-methoxy-2-methylbenzoate is a critical factor in determining its biological effects. Shifting these groups or adding other substituents can lead to substantial changes in the molecule's properties.

Influence of Methoxy and Methyl Group Positions on Toxicity

The specific positioning of the methoxy (-OCH₃) and methyl (-CH₃) groups is crucial for the toxicological profile of benzoate (B1203000) derivatives. While direct toxicological studies on a wide range of isomers of this compound are not extensively documented in publicly available research, studies on related compounds offer significant insights. For instance, research on the insecticidal activity of methyl benzoate and its analogs against the mosquito Aedes aegypti has shown that the position of the methoxy group is a key determinant of toxicity. In one study, methyl 3-methoxybenzoate was found to be more toxic than the parent compound, methyl benzoate, highlighting the positive contribution of a meta-methoxy group to its insecticidal properties. nih.gov

Correlation between Molecular Structure and Biological Potency

To decipher the relationship between the chemical structure of this compound analogs and their biological effects, computational methods such as Quantitative Structure-Activity Relationships (QSAR) and pharmacophore modeling are employed.

Quantitative Structure-Activity Relationships (QSAR) Development

QSAR studies aim to build a mathematical model that correlates the structural features of a group of compounds with their biological activity. While specific QSAR models for this compound were not found in the available research, the principles of QSAR can be applied to understand its potential activity.

A QSAR study on a series of 5-amino-2-mercapto-1,3,4-thiadiazole based inhibitors indicated that the inhibitory activity could be successfully explained by the topology of the molecule. nih.gov The study used topological and fragmental descriptors to develop a model that could predict the affinity of these compounds for their target enzymes. nih.gov Such an approach could theoretically be applied to a series of this compound analogs to identify the key structural features that govern their biological activity. These models can help in predicting the potency of new, unsynthesized analogs, thereby guiding the design of more effective compounds.

Pharmacophore Modeling for Active Conformations

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups necessary for a molecule to exert a specific biological effect. This "pharmacophore" represents the key interaction points between a molecule and its biological target.

For a molecule like this compound, a pharmacophore model would define the spatial arrangement of features such as hydrogen bond acceptors (the oxygen atoms of the methoxy and ester groups), hydrophobic regions (the methyl group and the aromatic ring), and the aromatic ring itself. By understanding the optimal geometry of these features for a particular biological activity, medicinal chemists can design new molecules that fit the pharmacophore and are therefore more likely to be active.

Design Principles for Modulating and Enhancing Bioactivity

The insights from SAR and computational studies provide a foundation for the rational design of new this compound analogs with improved biological activity. The primary goal is to optimize the molecule's interaction with its target to enhance potency and selectivity.

One key design principle is lead optimization . This involves taking a known active compound (the "lead") and making systematic chemical modifications to improve its properties. For instance, if this compound were identified as a lead compound, medicinal chemists could synthesize a series of analogs with different substituents on the aromatic ring or modifications to the ester group.

Another important principle is the use of bioisosteres , which are chemical substituents with similar physical or chemical properties that can be interchanged to explore how these properties affect biological activity. For example, the methyl ester could be replaced with an ethyl ester or an amide to probe the importance of this region of the molecule for its biological function.

The synthesis of the parent acid, 3-methoxy-2-methylbenzoic acid, is a key step in creating new analogs. This acid is used in the synthesis of Corey-Bakshi-Shibata oxazaborolidine catalysts, which are employed in asymmetric synthesis, indicating its utility as a building block for more complex molecules. fishersci.at By leveraging these established synthetic routes, new derivatives of this compound can be created to explore and enhance their biological potential.

Rational Design of this compound Derivatives

Synthetic Modification and Biological Evaluation Cycles

The key findings from these evaluations established a clear SAR for this class of compounds:

Core Structure : The 3-arylisoquinolin-1-one scaffold proved to be essential for activity. The aryl group at the 3-position is required to occupy a hydrophobic cavity in the enzyme's binding site. nus.edu.sg

5-Position Substitution : A small, hydrophobic substituent at the 5-position, such as the methoxy group derived from the starting material, was found to be optimal for potency. nus.edu.sg

3-Aryl Ring Substitution : The substitution pattern on the 3-aryl ring significantly influences inhibitory activity.

Ortho-substituents : The introduction of substituents at the ortho-position of the phenyl ring, regardless of their electronic nature, led to a significant reduction or complete loss of activity. Molecular modeling and crystal structures revealed that this is due to steric clashes with the enzyme. nus.edu.sgbath.ac.uk

Meta-substituents : Small groups at the meta-position were generally tolerated, resulting in compounds with moderate to good potency. nus.edu.sg

Para-substituents : A wide range of substituents at the para-position were well-tolerated. This position projects into a narrow tunnel that leads toward the exterior of the binding site, making it an ideal point for introducing modifications aimed at improving properties like solubility or for seeking additional binding interactions. nus.edu.sg

The inhibitory activities of selected 3-aryl-5-methoxyisoquinolin-1-one derivatives against tankyrase-2 are summarized in the table below, illustrating the SAR trends.

| Compound | 3-Aryl Substituent (R) | IC₅₀ for TNKS-2 (μM) |

|---|---|---|

| 1 | Phenyl | 0.14 |

| 2 | 4-Fluorophenyl | 0.081 |

| 3 | 4-Chlorophenyl | 0.093 |

| 4 | 4-Bromophenyl | 0.12 |

| 5 | 4-Methylphenyl | 0.11 |

| 6 | 4-Methoxyphenyl | 0.088 |

| 7 | 3-Fluorophenyl | 0.16 |

| 8 | 2-Fluorophenyl | >25 |

| 9 | 2-Chlorophenyl | >25 |

| 10 | 2-Methylphenyl | 1.1 |

Environmental Fate and Degradation Studies of Methyl 3 Methoxy 2 Methylbenzoate

Environmental Persistence and Mobility Assessment

A thorough assessment of the environmental persistence and mobility of a chemical compound relies on specific experimental data. For Methyl 3-methoxy-2-methylbenzoate, such data is not currently available in published scientific literature.

Degradation Kinetics in Soil and Water Environments

No studies were identified that specifically investigate the degradation kinetics of this compound in either soil or water environments. Information on the rates of abiotic and biotic degradation processes, which are crucial for understanding its persistence, is not available.

Determination of Environmental Half-Lives

Consequently, without degradation kinetic studies, the environmental half-lives of this compound in soil and water under various conditions (e.g., aerobic, anaerobic) have not been determined.

Soil Adsorption/Desorption Characteristics

There is no available data on the soil adsorption/desorption characteristics of this compound, often expressed as the soil organic carbon-water (B12546825) partitioning coefficient (Koc). This value is essential for predicting the compound's tendency to adhere to soil particles versus remaining in the soil water.

Potential for Leaching to Groundwater

The potential for this compound to leach into groundwater is currently unknown. An assessment of leaching potential requires data on its persistence in soil and its soil adsorption/desorption characteristics, neither of which are available.

Runoff and Transport in Aquatic Systems

Similarly, the potential for this compound to be transported from terrestrial to aquatic systems via runoff has not been studied. Understanding this pathway is dependent on factors such as its water solubility and soil adsorption behavior, for which specific data is lacking.

Transformation Pathways and Metabolite Identification